Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate
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Overview
Description
Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoate ester group at position 4. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid.
Reduction: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate: Similar structure but different substitution pattern on the pyrazole ring.
Ethyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.
4-(3,5-Dimethyl-4-pyrazolyl)benzoic acid: Carboxylic acid derivative of the compound.
Uniqueness
Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-4-6-11(7-5-10)13(16)17-3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
YSMKPIXECLCTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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